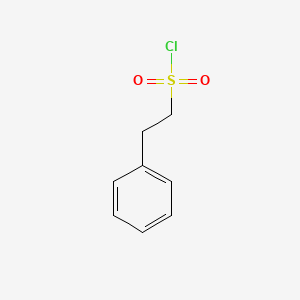

2-phenylethanesulfonyl Chloride

Description

Properties

IUPAC Name |

2-phenylethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFNLHZZPHHFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375138 | |

| Record name | 2-phenylethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4025-71-2 | |

| Record name | 2-phenylethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-phenylethanesulfonyl chloride basic properties

An In-depth Technical Guide to 2-Phenylethanesulfonyl Chloride: Properties, Synthesis, and Applications

Introduction

This compound, also known as phenethylsulfonyl chloride, is an important organosulfur compound that serves as a valuable reagent in organic synthesis. Its bifunctional nature, featuring a reactive sulfonyl chloride moiety and a hydrophobic phenylethyl group, makes it a versatile building block, particularly in the fields of medicinal chemistry and materials science. The primary utility of this reagent lies in its ability to react with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. The sulfonamide functional group is a "privileged scaffold" in drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial and anticancer effects[1]. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and safe handling of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective and safe use in experimental design.

Core Physical Properties

The essential physical properties of this compound are summarized in the table below. The compound is a solid at room temperature with a low melting point, transitioning to a liquid state just above 33°C[2]. It is crucial to store it under inert atmosphere and at reduced temperatures to maintain its stability and prevent degradation from moisture.

| Property | Value | Reference |

| CAS Number | 4025-71-2 | [2][3][4] |

| Molecular Formula | C₈H₉ClO₂S | [3][4] |

| Molecular Weight | 204.67 g/mol | [3] |

| Appearance | White to light yellow solid (<32°C), Liquid (>33°C) | [2] |

| Melting Point | 32-33 °C | [2] |

| Boiling Point | 121-123 °C (at 3 Torr) | [2] |

| Density | ~1.323 g/cm³ | [2][4] |

| Storage | Store in freezer (-20°C), under inert atmosphere | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum will show strong characteristic absorption bands for the sulfonyl chloride group (S=O) in the regions of 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch)[5]. Additional peaks corresponding to the aromatic C-H and aliphatic C-H stretching will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum provides clear diagnostic signals. A published spectrum shows a multiplet for the aromatic protons between δ 7.27-7.43 ppm (5H), a multiplet for the methylene group adjacent to the sulfonyl group at δ 3.92-3.98 ppm, and a multiplet for the methylene group adjacent to the phenyl ring at δ 3.35-3.41 ppm[2].

-

Mass Spectrometry (MS) : Mass spectral analysis can confirm the molecular weight. The presence of chlorine would be indicated by a characteristic M+2 isotope peak with an intensity approximately one-third that of the molecular ion peak[5].

Synthesis of this compound

This compound can be synthesized through the oxidative chlorination of its corresponding thiol, 2-phenylethanethiol. This method is efficient and utilizes common laboratory reagents.

Experimental Protocol: Synthesis from 2-Phenylethanethiol

This protocol is based on a literature procedure for the synthesis of this compound[2].

-

Reagent Preparation : Dissolve N-chlorosuccinimide (NCS) (4.00 mmol) in a 2M HCl-acetonitrile (CH₃CN) mixed solvent.

-

Reaction Setup : Cool the NCS solution to 10°C in an ice bath with stirring.

-

Thiol Addition : Slowly add a solution of 2-phenylethanethiol (1.00 mmol) in acetonitrile to the cooled NCS solution.

-

Reaction Monitoring : Allow the reaction to proceed for 30 minutes at 10°C. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, add diethyl ether to the reaction mixture. Perform three extractions with brine to remove water-soluble byproducts.

-

Isolation : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the final product, this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2-phenylethanethiol.

Caption: Synthesis of this compound via oxidative chlorination.

Reactivity and Core Applications

The synthetic utility of this compound is dominated by the electrophilic nature of its sulfur atom, making it highly susceptible to attack by nucleophiles.

Formation of Sulfonamides

The most prominent application of this compound is in the synthesis of sulfonamides. This reaction proceeds via a nucleophilic substitution of the chloride by a primary or secondary amine[6][7]. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct[7][8].

Experimental Protocol: General Sulfonamide Synthesis

This generalized protocol outlines the synthesis of a sulfonamide from an amine and this compound.

-

Dissolution : Dissolve the primary or secondary amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottomed flask equipped with a magnetic stirrer.

-

Base Addition : Add a base, such as triethylamine (1.2 eq.) or pyridine, to the solution.

-

Cooling : Cool the mixture to 0°C in an ice bath.

-

Reagent Addition : Slowly add a solution of this compound (1.05 eq.) in the same solvent to the cooled amine solution.

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for completion by TLC.

-

Quenching and Extraction : Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract with an organic solvent.

-

Washing : Wash the combined organic layers sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reaction Mechanism Diagram

The diagram below illustrates the nucleophilic attack of an amine on the sulfonyl chloride to form the sulfonamide linkage.

Caption: General mechanism for the formation of sulfonamides.

Use as a Protecting Group

In organic synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from reacting during a subsequent chemical transformation[9][10]. Sulfonyl groups are effective for protecting amines[11]. The reaction of this compound with an amine forms a stable sulfonamide, which significantly reduces the nucleophilicity and basicity of the nitrogen atom[11]. This allows other functional groups in the molecule to undergo reactions selectively.

The phenethylsulfonyl group is robust and stable to a wide range of acidic and basic conditions[11]. However, the deprotection of sulfonyl groups can be challenging and often requires harsh reductive conditions, which may not be suitable for complex molecules with sensitive functionalities[11].

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood[12][13].

-

Hazards : It is corrosive and causes severe skin burns and eye damage[3][14]. It is also harmful if swallowed, inhaled, or in contact with skin[3][4].

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling : Avoid breathing dust or vapors[12]. Prevent contact with skin and eyes. This compound is moisture-sensitive and reacts with water, potentially liberating toxic gas[12][13]. Keep containers tightly closed and away from water or moist air[12][13].

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, strong bases, amines, and water[12].

-

First Aid : In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention[12][15]. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention[12][15].

Conclusion

This compound is a highly valuable reagent for the synthesis of sulfonamides, a critical functional group in pharmaceutical sciences. Its well-defined physicochemical properties and predictable reactivity make it a reliable tool for medicinal chemists and organic synthesis researchers. While its role as a protecting group is viable, the stability of the resulting sulfonamide necessitates careful consideration of the deprotection strategy. Adherence to strict safety protocols is essential when handling this corrosive and reactive compound. The continued application of this compound in the construction of complex molecular architectures underscores its importance in the ongoing development of novel therapeutics.

References

-

2-Phenylethane-1-sulfonyl chloride | C8H9ClO2S | CID 2760374 . PubChem, National Center for Biotechnology Information. [Link]

-

2-phenylethane-1-sulfonyl chloride | CAS 4025-71-2 . American Elements. [Link]

-

(E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine . ResearchGate. [Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF . ResearchGate. [Link]

-

Recent advances in synthesis of sulfonamides: A review . Chemistry & Biology Interface. [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound . ACD/Labs. [Link]

-

Protective Groups . Organic Chemistry Portal. [Link]

-

Protecting group . Wikipedia. [Link]

-

Sulfonyl Protective Groups . Chem-Station Int. Ed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-PHENYL-ETHANESULFONYL CHLORIDE | 4025-71-2 [m.chemicalbook.com]

- 3. 2-Phenylethane-1-sulfonyl chloride | C8H9ClO2S | CID 2760374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. cbijournal.com [cbijournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Protective Groups [organic-chemistry.org]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2-Phenylethanesulfonyl Chloride (CAS 4025-71-2): Synthesis, Reactivity, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-phenylethanesulfonyl chloride, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, reliable synthetic routes, core reactivity, and its pivotal role in the construction of sulfonamide-based therapeutic agents. The protocols and insights herein are curated to provide actionable intelligence for laboratory applications.

Section 1: Core Characteristics and Spectroscopic Profile

This compound is a bifunctional reagent, possessing a reactive sulfonyl chloride group and a phenethyl scaffold. This combination makes it a valuable intermediate for introducing the 2-phenylethanesulfonyl moiety into target molecules, thereby modulating properties such as lipophilicity, metabolic stability, and target engagement.

Physicochemical Properties

A summary of the key identifiers and physical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 4025-71-2 | [1][2][3][4][5] |

| Molecular Formula | C₈H₉ClO₂S | [1][4][5] |

| Molecular Weight | 204.67 g/mol | [1][5][6] |

| IUPAC Name | This compound | [4][6] |

| Synonyms | Phenethylsulfonyl chloride, 2-phenylethane-1-sulfonyl chloride | [6] |

| Appearance | Typically a light yellow oil or solid | [7] |

Spectroscopic Signature for Structural Verification

Accurate characterization is paramount. The following spectroscopic data serve as a benchmark for verifying the identity and purity of this compound.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint of the molecule's structure. A typical spectrum in CDCl₃ would exhibit:

-

A multiplet between δ 7.27-7.43 ppm, integrating to 5H, corresponding to the monosubstituted phenyl ring protons.[5]

-

Two distinct multiplets (or triplets of triplets) for the diastereotopic protons of the ethyl bridge. A downfield multiplet around δ 3.92-3.98 ppm (2H) corresponds to the methylene group adjacent to the electron-withdrawing sulfonyl chloride (α-CH₂).[5]

-

An upfield multiplet around δ 3.35-3.41 ppm (2H) corresponds to the methylene group adjacent to the phenyl ring (β-CH₂).[5]

-

Causality Note: The significant downfield shift of the α-CH₂ protons is a direct consequence of the powerful inductive effect of the -SO₂Cl group.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is highly effective for identifying the key sulfonyl chloride functional group. Expect to observe strong, characteristic absorption bands:

-

1370-1410 cm⁻¹: Asymmetric S=O stretch.

-

1166-1204 cm⁻¹: Symmetric S=O stretch.

-

These two intense bands are diagnostic for the sulfonyl group and are crucial for reaction monitoring.

-

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition.

-

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for chlorine, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

Section 2: Synthesis of this compound

The most direct and reliable synthesis of this compound involves the oxidative chlorination of its corresponding thiol, 2-phenylethanethiol. This method is efficient and proceeds under relatively mild conditions.

Synthetic Workflow Overview

The transformation from a thiol to a sulfonyl chloride is a robust and well-established process in organic chemistry.

Caption: Synthesis of this compound from 2-phenylethanethiol.

Detailed Laboratory Protocol: Oxidative Chlorination

This protocol is adapted from established literature procedures.[5] It is designed to be self-validating, where successful execution yields a product whose spectroscopic data match the profile in Section 1.

Materials:

-

2-Phenylethanethiol (1.00 mmol, 1.0 eq)

-

N-Chlorosuccinimide (NCS) (4.00 mmol, 4.0 eq)

-

2M Hydrochloric Acid (HCl)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-chlorosuccinimide (534 mg, 4.00 mmol) in a mixed solvent system of 2M HCl and acetonitrile. Cool the solution to 10 °C using an ice-water bath.

-

Expert Insight: The use of aqueous HCl is critical. It provides a source of chloride ions and water, which facilitates the multi-step oxidation of the thiol first to a sulfenyl chloride, then to a sulfinyl chloride, and finally to the sulfonyl chloride. NCS serves as the primary oxidant.

-

-

Thiol Addition: Prepare a solution of 2-phenylethanethiol (138 mg, 1.00 mmol) in a minimal amount of acetonitrile. Add this solution dropwise to the cold NCS solution over 10-15 minutes.

-

Causality Note: A slow, controlled addition is essential to manage the exothermicity of the oxidation and prevent the formation of undesired side products.

-

-

Reaction: Maintain the reaction temperature at 10 °C and stir for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is fully consumed.

-

Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Wash the organic layer three times with brine.

-

Trustworthiness: The brine washes are crucial for removing water-soluble components, including excess HCl and succinimide byproduct, which is a key step towards isolating a pure product.

-

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification and Characterization: The resulting crude product, this compound (expected yield >90%), can be used directly for many applications or further purified by flash column chromatography if necessary.[5] Confirm the structure using the spectroscopic methods outlined in Section 1.

Section 3: Core Reactivity and Application in Medicinal Chemistry

The synthetic utility of this compound is dominated by its reaction with nucleophiles, particularly amines, to form stable sulfonamide linkages. This reaction is a cornerstone of drug discovery.

Mechanism: Sulfonamide Formation

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the highly electrophilic sulfur center.

Caption: General mechanism for the synthesis of N-substituted sulfonamides.

The amine nitrogen acts as the nucleophile, attacking the sulfur atom and forming a transient tetrahedral intermediate. The chloride ion is an excellent leaving group, and its departure, facilitated by a base that neutralizes the generated HCl, drives the reaction to completion.[8]

The Sulfonamide as a Privileged Scaffold

In drug development, the sulfonamide group is a highly valued bioisostere of the amide bond.[9] It offers several advantages:

-

Metabolic Stability: Sulfonamides are generally more resistant to enzymatic hydrolysis than amides, leading to improved pharmacokinetic profiles.[9]

-

Geometric Properties: The tetrahedral geometry around the sulfur atom provides a different vector for substituents compared to the planar amide, allowing for novel binding interactions with protein targets.[9]

-

Hydrogen Bonding: The sulfonamide group possesses an acidic N-H proton and two hydrogen bond-accepting oxygen atoms, enabling strong and specific interactions with biological targets.[9]

General Protocol: Synthesis of N-Substituted-2-phenylethanesulfonamides

This robust protocol can be adapted for a wide range of primary and secondary amines.[8]

Materials:

-

Primary or Secondary Amine (1.0 eq)

-

This compound (1.0 - 1.1 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Amine Solubilization: In a flame-dried, inert-atmosphere flask, dissolve the amine (1.0 eq) and the base (e.g., pyridine, 1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Expert Insight: The choice of base is important. Pyridine can act as a nucleophilic catalyst in addition to being a base, while a hindered base like triethylamine primarily serves to scavenge HCl. The reaction must be run under anhydrous conditions as this compound will readily hydrolyze in the presence of water.

-

-

Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the disappearance of the limiting reagent via TLC.

-

Quench and Extraction: Upon completion, dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.[8]

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Section 4: Safety, Handling, and Storage

This compound is a reactive and hazardous chemical. Strict adherence to safety protocols is mandatory.

GHS Hazard Information

| Hazard Class | Statement | Reference |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [6] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [6] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [6] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [6] |

Handling and Personal Protective Equipment (PPE)

-

Always handle this compound in a certified chemical fume hood.[10]

-

Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[10]

-

Avoid inhalation of vapors. If there is a risk of exposure, use a respirator with an appropriate acid gas cartridge.[10]

-

It is classified as a Dangerous Good for transport and may incur additional shipping charges.[1]

Storage and Stability

-

Store containers tightly sealed in a cool, dry, and well-ventilated area.[11]

-

The compound is moisture-sensitive and will hydrolyze to 2-phenylethanesulfonic acid and HCl. Store under an inert atmosphere (e.g., nitrogen or argon).[12]

-

Keep away from incompatible materials such as water, strong bases, alcohols, and amines.[10]

Spill and Disposal Procedures

-

In case of a spill, evacuate the area. Contain the spill using a non-combustible absorbent material like dry sand or vermiculite.[10] Do not use water.

-

Neutralize residues carefully with a weak base like sodium carbonate.[10]

-

Dispose of waste material in accordance with local, state, and federal regulations.

References

- Safety First: Handling Sulfuryl Chloride in Industrial Settings. Google Cloud.

- SULPHURYL CHLORIDE - SD Fine-Chem. SDFine.com.

- Sulfuryl chloride - Sciencemadness Wiki. ScienceMadness.org.

- 2-Phenyl-ethanesulfonyl chloride | CAS 4025-71-2 | SCBT. Santa Cruz Biotechnology.

- SAFETY D

- This compound | CAS#:4025-71-2. Chemsrc.

- 2-phenylethane-1-sulfonyl chloride | CAS 4025-71-2. American Elements.

- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.

- 2-PHENYL-ETHANESULFONYL CHLORIDE | 4025-71-2. ChemicalBook.

- CN103351315A - General preparation method of sulfonyl chloride.

- SAFETY D

- 2-Phenylethane-1-sulfonyl chloride | C8H9ClO2S | CID 2760374. PubChem.

- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.

- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

Sources

- 1. scbt.com [scbt.com]

- 2. zycz.cato-chem.com [zycz.cato-chem.com]

- 3. This compound | CAS#:4025-71-2 | Chemsrc [chemsrc.com]

- 4. americanelements.com [americanelements.com]

- 5. 2-PHENYL-ETHANESULFONYL CHLORIDE | 4025-71-2 [m.chemicalbook.com]

- 6. 2-Phenylethane-1-sulfonyl chloride | C8H9ClO2S | CID 2760374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. nbinno.com [nbinno.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

2-phenylethanesulfonyl chloride molecular weight

An In-Depth Technical Guide to 2-Phenylethanesulfonyl Chloride for Advanced Synthesis

Executive Summary: this compound is a pivotal reagent in modern organic synthesis, primarily valued for its role in constructing sulfonamide and sulfonate ester linkages. Its unique phenethyl structure offers distinct solubility and reactivity profiles compared to more common sulfonylating agents like tosyl chloride. This guide provides an in-depth analysis of its physicochemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug discovery and chemical development. It includes detailed experimental protocols, mechanistic diagrams, and a comprehensive review of safety and handling procedures to empower scientists in leveraging this versatile molecule effectively and safely.

Core Physicochemical Properties

This compound, also known as phenethylsulfonyl chloride, is a dense, oily liquid at room temperature. Its structure comprises a flexible ethyl bridge connecting a phenyl ring to the highly electrophilic sulfonyl chloride moiety. This combination imparts a valuable balance of reactivity and organic solubility.

| Property | Value | Reference(s) |

| Molecular Weight | 204.67 g/mol | [1] |

| Molecular Formula | C₈H₉ClO₂S | [1] |

| CAS Number | 4025-71-2 | [1] |

| IUPAC Name | 2-phenylethane-1-sulfonyl chloride | [1] |

| Density | ~1.3 g/cm³ | [1] |

| Boiling Point | 295.8 °C at 760 mmHg | [1] |

| Appearance | Light yellow oily liquid | [1] |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone, Toluene). | |

| Chemical Stability | Highly reactive with water and nucleophiles. Decomposes in moist air. |

Synthesis and Manufacturing

The synthesis of this compound is most effectively achieved through the oxidative chlorination of a suitable sulfur-containing precursor. Modern methods offer high yields and improved environmental profiles compared to older techniques. A robust and scalable method involves the N-chlorosuccinimide (NCS) mediated chlorosulfonation of an S-(2-phenylethyl)isothiourea salt, which is readily prepared from 2-phenylethyl bromide and thiourea.[2]

Synthesis Workflow Diagram

Caption: A two-step synthesis workflow for this compound.

Detailed Laboratory Synthesis Protocol

This protocol is based on the NCS-mediated chlorosulfonation method, which is recognized for its high efficiency and operational simplicity.[2][3]

Part A: Preparation of S-(2-Phenylethyl)isothiouronium bromide

-

Reactant Charging: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-phenylethyl bromide (18.5 g, 100 mmol, 1.0 equiv.) and thiourea (7.6 g, 100 mmol, 1.0 equiv.).

-

Solvent Addition: Add 100 mL of absolute ethanol.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 3-4 hours, often indicated by the formation of a thick white precipitate.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes. Collect the white solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the isothiouronium salt.

Part B: Oxidative Chlorosulfonation to this compound

-

System Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, suspend the S-(2-phenylethyl)isothiouronium bromide (26.1 g, 100 mmol, 1.0 equiv.) in a mixture of acetonitrile (150 mL) and 2 M aqueous HCl (150 mL).

-

Cooling: Cool the slurry to 0 °C in an ice-salt bath.

-

NCS Addition: Add N-chlorosuccinimide (NCS) (40.0 g, 300 mmol, 3.0 equiv.) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality Insight: The reaction is highly exothermic. Slow, portion-wise addition at low temperature is critical to prevent runaway reactions and the formation of undesired byproducts.

-

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup & Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase with water (1 x 100 mL) and then with saturated sodium bicarbonate solution (1 x 100 mL) to quench any remaining acid. Finally, wash with brine (1 x 100 mL).

-

Self-Validation: The bicarbonate wash is a critical self-validating step. The cessation of gas evolution indicates that the acidic byproducts have been successfully neutralized.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound in high purity (typically >90% yield).[2]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the highly electrophilic sulfur atom. It serves as an excellent sulfonylating agent, reacting readily with a wide range of nucleophiles.

Core Reaction Mechanism: Nucleophilic Substitution

The reaction proceeds via a nucleophilic attack on the sulfur atom, displacing the chloride ion, which is an excellent leaving group. The mechanism can be described as a concerted Sₙ2-like process or a stepwise addition-elimination pathway, depending on the nucleophile and solvent conditions.[4][5][6]

Caption: General mechanism of nucleophilic substitution on this compound.

Key Applications in Research and Development

The primary utility of this compound lies in its ability to form sulfonamides and sulfonate esters, two functional groups of immense importance in medicinal chemistry and materials science.

A. Synthesis of Sulfonamides

Sulfonamides are a cornerstone pharmacophore found in a vast number of antibacterial, diuretic, and anticonvulsant drugs.[7][8] The reaction of this compound with primary or secondary amines in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) provides a direct route to N-substituted phenethylsulfonamides.

-

As Bioisosteres: The sulfonamide group is a well-established bioisostere for the amide bond, offering improved metabolic stability and altered hydrogen bonding capabilities, which can dramatically enhance binding affinity and pharmacokinetic properties.[9]

-

As Protecting Groups: While less common than tosyl or nosyl groups, the phenethylsulfonyl group can be used to protect amines.

B. Synthesis of Sulfonate Esters

Reaction with alcohols yields sulfonate esters. This transformation is fundamental in organic synthesis for converting a poorly leaving hydroxyl group into an excellent sulfonate leaving group (phenethylsulfonate), facilitating subsequent Sₙ2, Sₙ1, or elimination reactions.[10][11]

-

Activation of Alcohols: The conversion of R-OH to R-OSO₂CH₂CH₂Ph allows for facile displacement by a wide range of nucleophiles, a strategy frequently employed in the synthesis of complex natural products and pharmaceutical intermediates.[10]

Analytical Characterization

Rigorous characterization is essential to confirm the purity and identity of this compound.

| Technique | Expected Data / Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.38–7.20 (m, 5H, Ar-H ), 3.88 (t, 2H, -SO₂-CH₂ -), 3.42 (t, 2H, Ar-CH₂ -). The distinct triplets for the ethyl bridge are characteristic. | [2] |

| ¹³C NMR (CDCl₃) | Expected peaks: ~137 ppm (Ar-C ipso), ~129-127 ppm (Ar-CH), ~59 ppm (-SO₂-C H₂-), ~29 ppm (Ar-C H₂-). | |

| FT-IR (neat) | Strong, characteristic asymmetric and symmetric S=O stretching bands around 1370 cm⁻¹ and 1165 cm⁻¹ . Also shows aromatic C-H stretches (~3030 cm⁻¹) and C=C stretches (~1600, 1495 cm⁻¹). | [12] |

| Mass Spec. (EI) | Molecular ion peak (M⁺) may be weak. Key fragmentation patterns include loss of Cl (M-35), loss of SO₂Cl, and a prominent peak for the tropylium ion at m/z 91 corresponding to [C₇H₇]⁺. |

Safety, Handling, and Storage

This compound is a corrosive and water-reactive compound that demands strict safety protocols.

GHS Hazard Classification

-

H314: Causes severe skin burns and eye damage.

-

EUH014: Reacts violently with water.

Safe Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a chemical-resistant lab coat.

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.

-

Inert Conditions: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.

-

Dispensing: Use glass or PTFE-lined syringes and cannulas for transfers. Avoid contact with incompatible materials.

-

Spill Response: In case of a small spill, absorb with an inert, dry material like vermiculite or sand. Do NOT use water. For large spills, evacuate the area and follow emergency procedures.

Storage and Incompatibility

-

Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area away from moisture.

-

Incompatible Materials: Water, alcohols, primary and secondary amines, strong bases, strong oxidizing agents, and acids. Contact with water or alcohols will generate corrosive hydrochloric acid and phenylethanesulfonic acid.

References

- Google Patents. (n.d.). General preparation method of sulfonyl chloride. CN103351315A.

- Fernandes, C., et al. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 17(10), 11797-11806.

- Bornholdt, J., et al. (2010). Synthesis of sulfonyl chloride substrate precursors. Chemical Science, 1(1), 1-10.

- Bentley, T. W., & Jones, R. O. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914-925.

- Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-212.

- Yang, Z., & Xu, J. (2013).

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Caddick, S., et al. (2011). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

SVKM's Institute of Pharmacy. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Retrieved from [Link]

-

Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis. Retrieved from [Link]

Sources

- 1. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 4. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cbijournal.com [cbijournal.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. svkm-iop.ac.in [svkm-iop.ac.in]

- 11. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 12. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Phenylethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and organic synthesis, the sulfonyl chloride functional group stands as a cornerstone for the construction of a diverse array of bioactive molecules and functional materials. Among these, 2-phenylethanesulfonyl chloride offers a unique structural motif, combining the reactivity of the sulfonyl chloride with the steric and electronic properties of the phenethyl group. This guide is crafted not merely as a recitation of protocols, but as a comprehensive technical narrative born from field-proven insights. Our objective is to provide a self-validating system of synthesis and characterization, explaining the causality behind experimental choices to empower researchers to not only replicate but also adapt and troubleshoot these methodologies.

Section 1: Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most reliably achieved through a two-step sequence, commencing with the preparation of the corresponding thiol, 2-phenylethanethiol, followed by its oxidative chlorination. This approach is favored for its relatively clean conversion and the commercial availability of the starting materials.

Step 1: Synthesis of 2-Phenylethanethiol

The conversion of a phenethyl halide to 2-phenylethanethiol is a foundational reaction in organosulfur chemistry. While several methods exist, the reaction of phenethyl chloride or bromide with thiourea to form an S-phenethylisothiouronium salt, followed by alkaline hydrolysis, is a robust and high-yielding method.[1]

Experimental Protocol: Synthesis of 2-Phenylethanethiol [1]

-

Materials:

-

Phenethyl chloride (1.0 mole)

-

Thiourea (1.1 moles)

-

95% Ethanol

-

5 N Sodium Carbonate Solution

-

2 N Hydrochloric Acid

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenethyl chloride (1.0 mole) and thiourea (1.1 moles) in 95% ethanol.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Upon cooling, the S-phenethylisothiouronium chloride will precipitate as a white crystalline solid.

-

Collect the solid by vacuum filtration and wash with a small volume of cold ethanol. The intermediate is typically used in the next step without further purification.

-

In a separate two-necked flask equipped with a reflux condenser and a nitrogen inlet, add the S-phenethylisothiouronium chloride to a 5 N solution of sodium carbonate.

-

Reflux the mixture for 2 hours under a slow stream of nitrogen.

-

Cool the reaction mixture to room temperature and carefully acidify with 2 N hydrochloric acid until the solution is acidic to litmus paper.

-

The 2-phenylethanethiol will separate as an oily layer. Transfer the mixture to a separatory funnel and collect the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenylethanethiol.

-

Purify the product by vacuum distillation.

-

Causality Behind Experimental Choices:

-

Thiourea as a Sulfur Source: Thiourea is an excellent nucleophile for this transformation as it is a solid that is easy to handle and the resulting isothiouronium salt is a stable, crystalline intermediate that can be easily isolated.[1]

-

Alkaline Hydrolysis: The use of a strong base like sodium carbonate is crucial for the hydrolysis of the isothiouronium salt to the corresponding thiol. The nitrogen atmosphere prevents the oxidation of the thiol to the disulfide, a common side reaction.[1]

Step 2: Oxidative Chlorination of 2-Phenylethanethiol

The conversion of thiols to sulfonyl chlorides is a key transformation. A variety of reagents can effect this oxidative chlorination, including chlorine gas, sulfuryl chloride, and N-chlorosuccinimide.[2] For laboratory-scale synthesis, the use of sulfuryl chloride in the presence of a catalyst or in a suitable solvent system offers a convenient and effective method.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Phenylethanethiol (1.0 mole)

-

Sulfuryl chloride (SO₂Cl₂) (2.2 moles)

-

Dichloromethane (anhydrous)

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-phenylethanethiol (1.0 mole) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (2.2 moles) dropwise from the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic and will evolve gas (HCl and SO₂), so ensure adequate ventilation in a fume hood.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting thiol.

-

Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated sodium bicarbonate solution. Continue the addition until the gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as an oil.

-

The crude product can be further purified by vacuum distillation if necessary, though for many applications the crude material is of sufficient purity.

-

Causality Behind Experimental Choices:

-

Sulfuryl Chloride as the Chlorinating Agent: Sulfuryl chloride is a convenient source of chlorine for this transformation. It is a liquid and is easier to handle than gaseous chlorine, especially on a laboratory scale.[3]

-

Control of Temperature: The reaction is highly exothermic. Maintaining a low temperature during the addition of sulfuryl chloride is critical to prevent side reactions and decomposition of the product.

-

Aqueous Workup: The quench with sodium bicarbonate neutralizes the excess sulfuryl chloride and the hydrochloric acid generated during the reaction. The subsequent washes remove any remaining inorganic byproducts.

Section 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: A multiplet in the region of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Aliphatic Protons: Two triplets, each integrating to two protons, corresponding to the two methylene groups of the ethyl chain. The triplet adjacent to the sulfonyl chloride group will be downfield (further to the left) due to the strong electron-withdrawing effect of the SO₂Cl group, likely in the range of δ 3.6-3.8 ppm. The triplet adjacent to the phenyl ring will be further upfield, likely in the range of δ 3.1-3.3 ppm.

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Several signals in the aromatic region (δ 125-140 ppm). The ipso-carbon (the carbon attached to the ethyl group) will be a singlet, while the ortho, meta, and para carbons will appear as doublets.

-

Aliphatic Carbons: Two signals corresponding to the two methylene carbons. The carbon attached to the sulfonyl chloride group will be significantly downfield, likely in the range of δ 60-65 ppm, while the carbon attached to the phenyl ring will be further upfield, likely in the range of δ 30-35 ppm.

-

Table 1: Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted, δ ppm) | ¹³C NMR (Predicted, δ ppm) |

| Aromatic C-H | 7.2-7.4 (m, 5H) | 127-130 (d) |

| Aromatic C-ipso | - | ~138 (s) |

| -CH₂-Ph | 3.1-3.3 (t, 2H) | 30-35 (t) |

| -CH₂-SO₂Cl | 3.6-3.8 (t, 2H) | 60-65 (t) |

Note: These are predicted chemical shifts based on known values for similar structures. Actual values may vary depending on the solvent and other experimental conditions.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorptions of the sulfonyl chloride group.

-

S=O Asymmetric Stretch: A very strong and sharp absorption band in the region of 1370-1390 cm⁻¹ .[6]

-

S=O Symmetric Stretch: A strong and sharp absorption band in the region of 1170-1190 cm⁻¹ .[6]

-

C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹, typically in the range of 3030-3100 cm⁻¹ .[7]

-

C-H Aliphatic Stretch: Medium to strong bands below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹ .[7]

-

C=C Aromatic Stretch: Medium, sharp bands in the region of 1450-1600 cm⁻¹ .[7]

Table 2: Characteristic IR Absorption Peaks for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | 1370-1390 | Strong, Sharp |

| S=O Symmetric Stretch | 1170-1190 | Strong, Sharp |

| C-H (Aromatic) | 3030-3100 | Weak to Medium |

| C-H (Aliphatic) | 2850-2960 | Medium to Strong |

| C=C (Aromatic) | 1450-1600 | Medium, Sharp |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

-

Molecular Ion (M⁺): The molecular ion peak for this compound (C₈H₉ClO₂S) would be expected at m/z = 204 (for ³⁵Cl) and m/z = 206 (for ³⁷Cl) with an approximate intensity ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.[8]

-

Major Fragmentation Pathways:

-

Loss of Cl: A significant fragment would be expected at m/z = 169, corresponding to the loss of a chlorine radical.

-

Loss of SO₂Cl: Fragmentation of the C-S bond could lead to a fragment at m/z = 105, corresponding to the phenylethyl cation [C₆H₅CH₂CH₂]⁺.

-

Benzylic Cleavage: A prominent peak at m/z = 91, corresponding to the tropylium ion [C₇H₇]⁺, is a common feature in the mass spectra of compounds containing a benzyl group.[9]

-

Section 3: Safety and Handling

This compound is a reactive and corrosive compound and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

-

Moisture Sensitivity: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and hydrochloric acid. Therefore, it is important to store and handle the compound under anhydrous conditions.

-

Incompatibilities: Avoid contact with strong bases, alcohols, and amines, as it will react readily with these nucleophiles.

Section 4: Logical Flow and Visualization

Synthesis Workflow

Caption: A two-step workflow for the synthesis of this compound.

Characterization Logic

Caption: The logical flow of spectroscopic techniques for product characterization.

References

-

Organic Syntheses. Organic Syntheses. [Link]

-

Chemguide. Mass Spectra - Fragmentation Patterns. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

- Google Patents.

-

NIST WebBook. 2-Thiophenesulfonyl chloride. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Chemistry LibreTexts. 6.2: Fragmentation. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033945). [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

WebSpectra. IR Absorption Table. [Link]

-

Sulzer, N., et al. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ChemSusChem. [Link]

-

Barnwell, N., et al. (2010). Development of an Extremely Efficient Oxidative Chlorination Reaction: The Value of Routine Data Collection. figshare. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). SWGDRUG Mass Spectral Library. [Link]

-

Chemistry LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

Wikipedia. Mass spectral interpretation. [Link]

-

University College London. Chemical shifts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 3. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

A Spectroscopic Guide to 2-Phenylethanesulfonyl Chloride: In-Depth Analysis for Researchers and Drug Development Professionals

Introduction

2-Phenylethanesulfonyl chloride is a key reagent in organic synthesis, frequently employed in the introduction of the 2-phenylethanesulfonyl protecting group and in the synthesis of various biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis provides a fundamental fingerprint of a molecule, offering invaluable insights into its composition, purity, and structural integrity. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and Properties

This compound possesses a molecular formula of C₈H₉ClO₂S and a molecular weight of approximately 204.67 g/mol .[1] Its structure consists of a phenyl group attached to an ethyl chain, which in turn is bonded to a sulfonyl chloride functional group. This combination of an aromatic ring, a flexible alkyl linker, and a reactive sulfonyl chloride moiety dictates its characteristic spectroscopic features.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectral data for this compound.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (C₆H₅) | ~7.2-7.4 | Multiplet | 5H |

| -CH₂- (alpha to S) | ~3.8-4.0 | Triplet | 2H |

| -CH₂- (beta to S) | ~3.2-3.4 | Triplet | 2H |

Interpretation:

-

Aromatic Protons (C₆H₅): The five protons on the phenyl ring will appear as a complex multiplet in the aromatic region, typically between 7.2 and 7.4 ppm.

-

Aliphatic Protons (-CH₂-CH₂-): The two methylene groups form an ethyl bridge. The protons on the carbon adjacent to the electron-withdrawing sulfonyl chloride group (-CH₂-SO₂Cl) are deshielded and will resonate at a higher chemical shift (downfield), predicted to be around 3.8-4.0 ppm. These protons will be split into a triplet by the adjacent methylene group. The protons on the carbon adjacent to the phenyl group (Ph-CH₂-) will be slightly more shielded and are expected to appear as a triplet around 3.2-3.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. While a publicly available spectrum is noted to be part of the SpectraBase collection, the data is not freely accessible.[1] Based on the structure and data from similar compounds, the following chemical shifts can be predicted.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Quaternary Phenyl (C-ipso) | ~137-139 |

| Phenyl (CH) | ~127-130 |

| -CH₂- (alpha to S) | ~60-65 |

| -CH₂- (beta to S) | ~30-35 |

Interpretation:

-

Aromatic Carbons: The carbon atoms of the phenyl ring will resonate in the typical aromatic region of 127-139 ppm. The ipso-carbon (the one attached to the ethyl chain) will be a quaternary carbon and is expected at the lower field end of this range.

-

Aliphatic Carbons: The carbon directly attached to the sulfonyl chloride group (-CH₂-SO₂Cl) is significantly deshielded and is predicted to appear in the 60-65 ppm region. The other methylene carbon (Ph-CH₂-) will be more shielded, with an expected chemical shift around 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H stretch | 3000-2850 | Medium |

| S=O asymmetric stretch | ~1370-1350 | Strong |

| S=O symmetric stretch | ~1180-1160 | Strong |

| S-Cl stretch | ~580-560 | Strong |

| C=C aromatic stretch | ~1600, ~1495, ~1450 | Medium-Weak |

Interpretation:

The most characteristic peaks in the IR spectrum of this compound are the strong absorptions corresponding to the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear around 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-Cl stretching vibration is typically observed in the lower frequency region of the spectrum, around 580-560 cm⁻¹. The presence of the phenyl group will be confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the ethyl chain will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

Ionization Method: Electron Ionization (EI) is a common method for analyzing relatively small organic molecules. Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a direct insertion probe can be used.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 204/206 | [M]⁺ (Molecular Ion) |

| 139 | [M - SO₂Cl]⁺ |

| 105 | [C₈H₉]⁺ (Phenylethyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation and Fragmentation Pathway:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 204, with an isotopic peak [M+2]⁺ at m/z 206 due to the presence of the ³⁷Cl isotope, with a relative abundance of approximately one-third of the [M]⁺ peak.

A primary fragmentation pathway involves the loss of the sulfonyl chloride radical (•SO₂Cl), leading to a fragment at m/z 139. Further fragmentation of the phenylethyl cation ([C₈H₉]⁺, m/z 105) is expected. A common rearrangement in such systems is the formation of the stable tropylium ion ([C₇H₇]⁺) at m/z 91. The presence of a phenyl group is often indicated by a fragment at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺).

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The spectroscopic data of this compound provides a detailed and unambiguous confirmation of its structure. The characteristic signals in the NMR spectra correspond to the distinct proton and carbon environments of the phenyl, ethyl, and sulfonyl chloride moieties. The strong absorption bands in the IR spectrum are definitive for the sulfonyl chloride functional group, and the fragmentation pattern in the mass spectrum aligns with the expected cleavage of the molecule. This comprehensive guide serves as a valuable resource for researchers and professionals in the field, enabling confident identification, purity assessment, and informed application of this important chemical reagent.

References

-

PubChem. 2-Phenylethane-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Phenylethanesulfonyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-phenylethanesulfonyl chloride, a key reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. In the absence of extensive, publicly available quantitative solubility data, this document establishes a predictive qualitative solubility profile based on the fundamental principle of "like dissolves like" and the physicochemical properties of the molecule. Crucially, this guide emphasizes the interplay between solubility and reactivity, offering a framework for rational solvent selection to optimize reaction outcomes and ensure the integrity of the reagent. A detailed, field-proven experimental protocol for the quantitative determination of solubility is provided to empower researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction: The Significance of Solvent Selection for this compound

This compound (PMSC) is a versatile bifunctional molecule featuring a reactive sulfonyl chloride moiety and a nonpolar phenylethyl group. This structural composition makes it an important building block in the synthesis of a variety of compounds, including sulfonamides and sulfonate esters, which are prevalent in many pharmaceutical agents. The success of synthetic transformations employing PMSC is critically dependent on the choice of solvent. An appropriate solvent must not only dissolve the reagent to a suitable concentration but also be inert under the reaction conditions to prevent unwanted side reactions and degradation of the starting material.

This guide aims to provide a deep understanding of the factors governing the solubility of this compound and to equip the practicing scientist with the knowledge to make informed decisions regarding solvent selection. We will explore the physicochemical properties of PMSC, predict its solubility in a range of common organic solvents, and detail the critical impact of its reactivity on solvent choice.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to predicting its solubility and reactivity. The molecule's structure dictates its polarity, potential for intermolecular interactions, and inherent stability.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₉ClO₂S | [1][2][3] |

| Molecular Weight | 204.67 g/mol | [1][2] |

| Appearance | White to light yellow solid (<32-33 °C), Liquid (>33 °C) | [4] |

| Melting Point | 32-33 °C | [4] |

| Boiling Point | 121-123 °C @ 3 Torr | [4] |

| Density | ~1.323 g/cm³ | [4] |

The presence of the polar sulfonyl chloride group (-SO₂Cl) and the nonpolar phenyl and ethyl components gives this compound a balanced polarity. This dual nature suggests that it will be most soluble in solvents of intermediate polarity and in aprotic solvents that can engage in dipole-dipole interactions without reacting with the electrophilic sulfonyl chloride group.

Qualitative Solubility Profile of this compound

Based on the principle of "like dissolves like" and the known reactivity of sulfonyl chlorides, a qualitative solubility profile for this compound in common organic solvents can be predicted.[5][6] This profile is intended as a guide for initial solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Reactivity Considerations |

| Aprotic Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are of intermediate polarity and are non-nucleophilic, making them excellent choices for dissolving and reacting with sulfonyl chlorides.[7] DCM is a particularly common and effective solvent for reactions involving sulfonyl chlorides.[8] |

| Polar Aprotic | Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Good to High | These solvents possess polarities that are well-suited to solvating this compound. They are generally considered inert under typical reaction conditions. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | While likely to be highly soluble due to the high polarity of these solvents, caution is advised.[9][10] DMF can react with sulfonyl chlorides, especially in the presence of bases, and DMSO can promote side reactions. Their use should be carefully evaluated for the specific reaction. |

| Aprotic Nonpolar | Toluene, Hexane | Moderate to Low | The nonpolar nature of these solvents is less suited to solvating the polar sulfonyl chloride group, leading to lower solubility. Toluene may offer moderate solubility due to its aromatic character. |

| Protic Polar | Methanol, Ethanol, Isopropanol | Soluble but Reactive | These solvents will readily dissolve this compound; however, they are nucleophilic and will react with the sulfonyl chloride group to form the corresponding sulfonate esters.[11][12] Therefore, they are generally unsuitable as inert solvents but can be used as reagents in solvolysis reactions. |

| Protic Polar (Aqueous) | Water | Insoluble and Reactive | This compound is expected to be insoluble in water and will react with it (hydrolyze) to form the corresponding sulfonic acid.[12] All operations should be conducted under anhydrous conditions. |

The Critical Role of Reactivity in Solvent Selection

As highlighted in the solubility profile, the high reactivity of the sulfonyl chloride functional group is a paramount consideration in solvent selection. The sulfur atom in the sulfonyl chloride is highly electrophilic and susceptible to attack by nucleophiles.

Caption: Logical workflow for solvent selection.

Protic solvents, such as alcohols and water, are nucleophilic and will react with this compound. This reactivity makes them unsuitable for use as inert solvents for reactions where the sulfonyl chloride needs to remain intact. However, this reactivity can be harnessed when the desired product is a sulfonate ester or sulfonic acid.

Polar aprotic solvents like DMF and DMSO, while excellent at dissolving many organic compounds, can also pose reactivity challenges. Under certain conditions, they can participate in or promote side reactions. Therefore, aprotic solvents of moderate polarity and low nucleophilicity, such as dichloromethane and acetonitrile, are often the preferred choice for reactions involving this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the quantitative solubility of this compound in a given organic solvent.

Caption: Workflow for solubility determination.

Objective: To determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Analytical balance

-

Scintillation vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve of response versus concentration.

-

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Turn off the stirrer and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to the temperature of the bath.

-

Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any remaining solid particles.

-

-

Dilution and Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent in a volumetric flask to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Conclusion: A Framework for Informed Solvent Selection

While specific quantitative solubility data for this compound remains elusive in the public domain, a robust qualitative understanding can be achieved through the application of fundamental chemical principles. This guide has provided a framework for predicting the solubility of this important reagent based on its physicochemical properties and the nature of the solvent. The paramount importance of considering the reactivity of the sulfonyl chloride group has been emphasized, as this often dictates the suitability of a solvent more than its dissolving power alone. For applications requiring precise knowledge of solubility, the detailed experimental protocol provided herein offers a reliable method for generating this critical data. By integrating the principles and methodologies outlined in this guide, researchers can make more informed decisions in solvent selection, leading to improved reaction outcomes and greater success in their synthetic endeavors.

References

-

BenchChem. An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents. Link

-

Chemsrc. This compound. Link

-

PubChem. 2-phenylethane-1-sulfonyl chloride. Link

-

American Elements. 2-phenylethane-1-sulfonyl chloride. Link

-

Khan Academy. Solubility of organic compounds. Link

-

AChemBlock. This compound 95%. Link

-

ChemicalBook. 2-PHENYL-ETHANESULFONYL CHLORIDE. Link

-

Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. Link

-

Parchem. This compound. Link

-

PubChem. 2-phenylethane-1-sulfonyl chloride. Link

-

American Elements. 2-phenylethane-1-sulfonyl chloride. Link

-

Chemistry LibreTexts. Reactions of Alcohols. Link

-

Wikipedia. 4-Toluenesulfonyl chloride. Link

-

Wentzel Lab. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Link

-

Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. Link

-

PubChem. 4-Toluenesulfonyl chloride. Link

-

Scribd. Dimethyl Sulfoxide (DMSO) Solubility Data. Link

-

Michigan State University Department of Chemistry. Reactions of Alcohols. Link

-

BenchChem. A Technical Guide to the Solubility and Handling of Sorbyl Chloride in Organic Solvents. Link

-

gChem Global. Dimethyl Sulfoxide (DMSO). Link

Sources

- 1. This compound 95% | CAS: 4025-71-2 | AChemBlock [achemblock.com]

- 2. 2-Phenylethane-1-sulfonyl chloride | C8H9ClO2S | CID 2760374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. 2-PHENYL-ETHANESULFONYL CHLORIDE | 4025-71-2 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Khan Academy [khanacademy.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 9. scribd.com [scribd.com]

- 10. gchemglobal.com [gchemglobal.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Storage of 2-Phenylethanesulfonyl Chloride